Actinomycin C3

Description

Historical Context of Actinomycin (B1170597) Discovery and Research Significance

The story of actinomycins began in 1940 when Selman Waksman and his graduate student, H. Boyd Woodruff, isolated the first member of this family, actinomycin. acs.org This discovery was a landmark event, as actinomycin was the first antibiotic isolated from an actinobacterium. nih.gov Initially noted for its activity against a range of bacteria, it was found to be too toxic for therapeutic use as an antibiotic. acs.org

A pivotal shift in the research significance of this compound class occurred in 1952, when Hackmann demonstrated the carcinolytic (cancer-destroying) effect of Actinomycin C. auajournals.org This was followed by studies in 1954 that suggested its potential for treating certain human cancers. auajournals.org Subsequent research led to the FDA approval of Actinomycin D, the first antibiotic shown to have anti-cancer activity, in 1964. wikipedia.org The fundamental mechanism of action for actinomycins involves their ability to bind to DNA and block the synthesis of RNA by inhibiting RNA polymerase, a process known as transcription inhibition. wikipedia.orgnih.gov This ability to intercalate into DNA has made the actinomycin family, including C3, a cornerstone of chemical biology research for studying nucleic acid recognition and function. nih.gov

Overview of Actinomycin C3 as a Research Probe

This compound is utilized in research as a specific probe to explore the physical and conformational properties of DNA and its complexes with small molecules. Its distinct structure allows for detailed investigations into the dynamics of DNA-ligand binding.

Detailed research findings have demonstrated its utility:

Studying DNA Structural Changes: A 1975 study employed small-angle X-ray scattering to analyze the interaction between this compound and calf thymus DNA. nih.gov The research revealed that the binding of this compound leads to a measurable increase in the length of the DNA double helix, calculated at 0.47 (± 0.03) nm per bound molecule. nih.gov The study also indicated a decrease in the cross-section radii of gyration of the DNA upon complex formation, providing insights into the specific conformational changes induced by the intercalation of the molecule. nih.gov

Investigating DNA Dissociation Kinetics: In other research, this compound (referred to as ACTC) was used in comparative studies to understand the role that the peptide lactone rings play in the stability of the actinomycin-DNA complex. semanticscholar.org By comparing the DNA dissociation kinetics of different actinomycin analogs, researchers can parse the contribution of specific amino acid residues to the binding affinity and the energy requirements for dissociation. semanticscholar.org These experiments are crucial for understanding the fundamental forces and conformational changes that govern molecular recognition between small molecules and DNA. semanticscholar.org

Classification within the Actinomycin Family: Distinctions and Commonalities (e.g., Actinomycin D, C1, C2)

All actinomycins share a common structural framework: a planar phenoxazinone chromophore linked to two identical or different cyclic pentapeptide lactone rings. nih.govnih.govasm.org The diversity within the family arises from variations in the amino acid composition of these pentapeptide chains. nih.govasm.org

The actinomycin C complex, which includes C1, C2, and C3, is naturally produced by the bacterium Streptomyces chrysomallus. nih.govresearchgate.net The primary distinction between these three compounds lies in the substitution of specific amino acid residues within the two peptide rings. nih.govresearchgate.net

Actinomycin C1: This compound is identical to the more commonly known Actinomycin D. researchgate.net In its two pentapeptide rings, the specific position is occupied by the amino acid D-Valine. nih.govasm.org

Actinomycin C2: This analog differs from C1 by the replacement of one of the two D-Valine residues with a D-Allo-isoleucine residue. nih.govasm.orgdovepress.com

This compound: In this molecule, both D-Valine residues found in Actinomycin C1 are replaced by D-Allo-isoleucine residues. nih.govasm.org

This subtle, yet significant, structural variation among the members of the actinomycin C complex allows researchers to probe the specific influence of these amino acids on DNA binding and biological activity.

Table 1: Comparison of Actinomycin C Complex Components

| Compound | Amino Acid at Varying Position (Ring α) | Amino Acid at Varying Position (Ring β) | Common Name/Synonym |

|---|---|---|---|

| Actinomycin C1 | D-Valine | D-Valine | Actinomycin D |

| Actinomycin C2 | D-Valine | D-Allo-isoleucine |

| This compound | D-Allo-isoleucine | D-Allo-isoleucine | |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Actinomycin |

| Actinomycin C |

| Actinomycin C1 |

| Actinomycin C2 |

| This compound |

| Actinomycin D |

| D-Allo-isoleucine |

| D-Valine |

| RNA |

Structure

2D Structure

Properties

CAS No. |

6156-47-4 |

|---|---|

Molecular Formula |

C64H90N12O16 |

Molecular Weight |

1283.5 g/mol |

IUPAC Name |

2-amino-1-N,9-N-bis[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81)/t31-,32-,35+,36+,38-,39-,44+,45+,46-,47-,50-,51-/m0/s1 |

InChI Key |

XLGPRYUFOGVPMM-WUXANXDBSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C |

Synonyms |

actinomycin C3 |

Origin of Product |

United States |

Structural Aspects and Chemical Modifications

Core Chromophore and Pentapeptide Lactone Structures

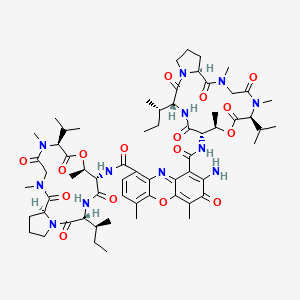

Actinomycin (B1170597) C3 is a complex molecule with the chemical formula C64H90N12O16 and a molecular weight of 1283.47 g/mol . Its structure is characterized by a central phenoxazinone chromophore, which is responsible for its color and its ability to intercalate into DNA. This planar chromophore, specifically 2-amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid, serves as an anchor for two identical cyclic pentapeptide lactone rings.

The pentapeptide chains are attached to the chromophore via amide bonds. In Actinomycin C3, each pentapeptide lactone ring consists of the following sequence of amino acids: L-threonine, D-alloisoleucine, L-proline, sarcosine (B1681465) (N-methylglycine), and N-methyl-L-valine. The lactone linkage is formed between the hydroxyl group of the L-threonine residue and the carboxyl group of the terminal N-methyl-L-valine. This intricate arrangement of a planar chromophore and two flanking cyclic peptides is a defining feature of the actinomycin family.

Biosynthetic and Synthetic Structural Variants of this compound

The structural framework of this compound allows for a variety of modifications, both through natural biosynthetic pathways and targeted synthetic chemistry. These alterations can occur in the amino acid composition of the pentapeptide chains or on the phenoxazinone chromophore itself.

Amino Acid Substitutions in Cyclic Pentapeptide Chains

This compound is itself a natural analog within the actinomycin C complex, which also includes Actinomycin C1 (also known as Actinomycin D) and C2. The variation among these compounds lies in the amino acid composition of the pentapeptide rings. Specifically, this compound differs from Actinomycin C1 by the substitution of both D-valine residues with D-alloisoleucine. Actinomycin C2 is a hybrid, containing one D-valine and one D-alloisoleucine.

The biosynthesis of these variants is influenced by the availability of precursor amino acids in the fermentation medium of the producing Streptomyces species. For instance, supplementing the growth medium with isoleucine stereoisomers can lead to the production of complex mixtures of actinomycins with various branched-chain amino acid substitutions.

Synthetic approaches have also been employed to create novel actinomycin analogs with altered peptide chains. For example, analogs of Actinomycin D have been synthesized where N-methylvaline is replaced by N-methylleucine, or where D-valine is substituted with D-threonine. These modifications are pursued to explore structure-activity relationships and potentially develop analogs with improved therapeutic properties.

Chromophore Modifications (e.g., phenoxazinone ring substitutions)

The phenoxazinone chromophore is biosynthesized through the oxidative condensation of two molecules of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor. This enzymatic process, catalyzed by phenoxazinone synthase, offers potential points for modification.

While biosynthetic modifications to the chromophore are less common than peptide variations, synthetic chemistry has enabled the creation of analogs with substitutions on the phenoxazinone ring. For instance, 7-substituted Actinomycin D analogs, such as 7-nitro- and 7-aminoactinomycin D, have been synthesized. These modifications at the 7-position have been shown to not interfere with the molecule's ability to bind to DNA, yet can alter its biological activity profile.

Conformational Dynamics of the Pentapeptide Lactone Rings

The two pentapeptide lactone rings of actinomycins are not static structures. They exhibit conformational flexibility, which is crucial for their biological function, particularly their interaction with DNA. Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling studies on the closely related Actinomycin D have provided detailed insights into the solution conformation of these rings.

These studies have revealed the existence of at least two stable conformers for the pentapeptide lactone fragment in solution. One conformer features all-trans peptide bonds, while the other contains cis peptide bonds at the D-Val-Pro and Pro-Sar linkages. The conformation with the cis peptide bonds is similar to that observed in the crystal structure of both the isolated pentapeptide lactone and the intact Actinomycin D molecule.

Biosynthesis and Bioengineering

Microbial Origin and Natural Production Pathways

Streptomyces Species as Producers

Actinomycins, including the C series, are secondary metabolites produced by various soil bacteria of the genus Streptomyces. asm.orglibretexts.org These filamentous bacteria are a rich source of a wide array of antibiotics and other bioactive compounds. researchgate.netmdpi.com

Several Streptomyces species have been identified as producers of the actinomycin (B1170597) C complex. Streptomyces chrysomallus is a well-studied producer of an actinomycin C mixture, which is composed of actinomycins C1, C2, and C3. asm.orgpjsir.org Another identified producer is Streptomyces pratensis, from which actinomycin C1, C2, and C3 have been isolated. nih.gov Research has also pointed to Streptomyces anulatus as a producer of actinomycin C2, C3, and D. frontiersin.orgcsic.es

Fermentation and Isolation Methodologies

The production of Actinomycin C3 is achieved through fermentation of the producing Streptomyces strain. The fermentation process involves cultivating the bacteria in a suitable nutrient medium under controlled conditions to promote the synthesis of the desired secondary metabolites. For instance, a strain of Streptomyces sp. NRC-152, identified as being identical to S. chrysomallus, was cultured in a medium containing glucose, sodium nitrate, potassium phosphate, magnesium sulfate (B86663), and ferrous sulfate to produce actinomycin C. pjsir.org

Following fermentation, the actinomycin complex is extracted from the culture broth. pjsir.org A common method involves solvent extraction using ethyl acetate. nih.govpjsir.org The crude extract, containing a mixture of compounds, is then subjected to various chromatographic techniques to isolate and purify the individual actinomycin components, including this compound. nih.gov

Biosynthetic Gene Clusters and Their Organization (e.g., acm BGC)

The biosynthesis of actinomycins is governed by a dedicated biosynthetic gene cluster (BGC). asm.org In Streptomyces chrysomallus, the actinomycin (acm) BGC spans approximately 50 kilobases of DNA and contains 28 genes with biosynthetic functions. asm.orgasm.orgnih.gov A remarkable feature of this cluster is the presence of two large inverted repeats, suggesting a complex evolutionary history. asm.org The genes within the cluster are organized into functional operons responsible for different aspects of actinomycin biosynthesis, including peptide assembly, chromophore synthesis, regulation, and resistance. asm.orgasm.org A similar, though not identical, gene cluster is found in Streptomyces antibioticus, the producer of actinomycin X. mdpi.comdovepress.com

Non-Ribosomal Peptide Synthetase (NRPS) Systems

The pentapeptide lactone chains of actinomycin are assembled by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). asm.orglibretexts.orgresearchgate.net These enzymatic assembly lines are independent of ribosomes and messenger RNA. libretexts.org NRPSs are organized in a modular fashion, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. pnas.org

In the S. chrysomallus acm BGC, four genes (acmA, acmB, acmC, and acmD) encode the NRPS subunits responsible for assembling the 4-MHA pentapeptide lactone. asm.org The process is initiated by two stand-alone NRPS domains, ACMSI and AcmACP, which activate the chromophore precursor. nih.gov Two large NRPS subunits, ACMSII and ACMSIII, then catalyze the elongation of the peptide chain. nih.gov The final step in the peptide chain assembly is the release of the pentapeptide lactone, a reaction catalyzed by a thioesterase domain at the C-terminus of ACMSIII. nih.gov

Enzymes Involved in Chromophore Precursor Synthesis (e.g., 4-Methyl-3-Hydroxyanthranilic Acid)

The chromophore of actinomycin is derived from the amino acid L-tryptophan. asm.orgmdpi.com A key intermediate in this pathway is 4-methyl-3-hydroxyanthranilic acid (4-MHA). asm.orgresearchgate.net The acm BGC in S. chrysomallus contains genes for pathway-specific isoforms of enzymes required for this conversion, including tryptophan dioxygenase, kynurenine (B1673888) formamidase, and hydroxykynureninase. asm.orgasm.org

The methylation step in 4-MHA synthesis can occur at different stages in different Streptomyces species. sci-hub.se In S. chrysomallus, evidence suggests that methylation occurs at the 3-hydroxykynurenine (3-HK) stage to form 3-hydroxy-4-methylkynurenine (4-MHK), which is then converted to 4-MHA. sci-hub.se In contrast, studies on S. antibioticus indicate that 3-hydroxyanthranilic acid (3-HA) is first formed and then methylated to produce 4-MHA. osti.gov The enzymes responsible for this methylation, AcmI and AcmL in S. chrysomallus, are S-adenosyl-L-methionine-dependent C-methyltransferases. sci-hub.se

Oxidative Condensation Mechanisms

The final step in the biosynthesis of actinomycin is the formation of the phenoxazinone chromophore. asm.org This occurs through the oxidative condensation of two molecules of the 4-MHA pentapeptide lactone intermediate. asm.orgresearchgate.net This reaction can happen spontaneously in the presence of oxygen or certain chemicals. asm.org However, it is believed to be an enzyme-catalyzed process in vivo. annualreviews.org An enzyme known as phenoxazinone synthase (PHS) is thought to catalyze this crucial dimerization step. mdpi.comannualreviews.org

Genetic and Metabolic Engineering for Enhanced Production and Diversification

The production of actinomycins, including this compound, in their native Streptomyces producers is often low for industrial-scale demands and typically results in a mixture of related analogues. nih.govbrieflands.com Genetic and metabolic engineering offer powerful strategies to overcome these limitations by rationally modifying the organism's biosynthetic capabilities to enhance the yield of the desired compound and to generate novel, structurally diverse derivatives. mdpi.comnih.gov These approaches focus on manipulating the biosynthetic gene cluster (BGC) directly, optimizing the regulatory networks that control the expression of the BGC, and ensuring a sufficient supply of the necessary molecular building blocks. mdpi.comresearchgate.net

The biosynthesis of secondary metabolites like this compound is a resource-intensive process that is tightly controlled by complex regulatory networks. nih.gov Within the actinomycin biosynthetic gene cluster (BGC) in producing organisms such as Streptomyces chrysomallus, there are specific genes that regulate the expression of the entire pathway. asm.org Manipulating these pathway-specific regulatory genes is a primary strategy for enhancing antibiotic production. mdpi.com

Research has identified several types of regulatory genes within actinomycin BGCs that can be targeted for engineering. In S. chrysomallus, early genetic studies identified a class of mutations that significantly reduced the expression of actinomycin synthetase enzymes, pointing to a mutation in a key regulatory locus. nih.gov More recent genomic analyses of other actinomycin-producing strains have provided specific targets. For instance, the actinomycin D cluster in Streptomyces costaricanus contains four positive regulatory genes (acnW, acnR, acnU4, and acnO). semanticscholar.org The gene acnR encodes a TetR family transcriptional regulator, a class of proteins known to act as either repressors or activators. semanticscholar.org Another gene, acnO, encodes an LmbU-like protein; its inactivation was found to completely abolish actinomycin D production, confirming its role as a crucial positive regulator. semanticscholar.org Similarly, a study of the actinomycin D BGC in Streptomyces fildesensis identified two TetR/AcrR family regulators, with one, designated TetR-279, being a prime candidate as a primary regulator whose targeted disruption could lead to increased production. mdpi.com These findings highlight a common engineering strategy: the overexpression of positive regulators or the deletion of negative regulators (repressors) to "turn on" or enhance the expression of the entire biosynthetic pathway. mdpi.com

Table 1: Examples of Pathway-Specific Regulatory Genes in Actinomycin Biosynthetic Gene Clusters

| Regulator Gene | Regulator Family | Putative Function | Organism | Finding |

|---|---|---|---|---|

| acnO | LmbU-like | Positive Regulator | Streptomyces costaricanus | Inactivation completely abolished actinomycin D production. semanticscholar.org |

| acnR | TetR family | Repressor or Activator | Streptomyces costaricanus | Identified within the BGC; TetR family proteins often regulate metabolite production. semanticscholar.org |

| Class II Mutation Locus | Unknown | Positive Regulator | Streptomyces chrysomallus | Mutations in this locus reduced expression of actinomycin synthetases by an order of magnitude. nih.gov |

The yield of this compound is fundamentally limited by the availability of its specific molecular precursors. mdpi.com These precursors are supplied by the organism's primary metabolism and include 4-methyl-3-hydroxyanthranilic acid (4-MHA) for the phenoxazinone chromophore and a specific set of amino acids for the two pentapeptide side chains. nih.govasm.org this compound is a member of the actinomycin C complex, which is characterized by the replacement of D-valine with D-allo-isoleucine in the peptide chains. nih.govresearchgate.net Specifically, the biosynthesis of this compound requires L-threonine, L-proline, sarcosine (B1681465), N-methyl-L-valine, one molecule of D-valine, and one molecule of D-allo-isoleucine. ijpp.com

Metabolic engineering strategies aim to increase the intracellular pools of these limiting precursors. This can be achieved in several ways, including optimizing the fermentation medium and re-engineering central metabolic pathways to channel more carbon flux toward the required building blocks. mdpi.com Early research demonstrated the principle of "precursor-directed biosynthesis," where feeding a culture with specific amino acid isomers can shift the composition of the resulting actinomycin mixture. nih.gov Studies on S. chrysomallus showed that supplementing the medium with D-allo-isoleucine or D-isoleucine resulted in the formation of novel actinomycins, proving that the biosynthetic machinery can incorporate exogenously supplied precursors. nih.gov This principle is foundational for diversifying the actinomycins produced and for potentially increasing the proportion of a specific analogue like this compound by ensuring a rich supply of its unique precursor, D-allo-isoleucine. nih.govnih.gov

Furthermore, the supply of precursors from central metabolism is critical. Research on Streptomyces parvulus showed that optimizing the primary carbon and nitrogen sources in a chemically defined medium could dramatically increase production. scielo.br Replacing the standard medium with one containing D-fructose and L-threonine as the main carbon and nitrogen sources, respectively, increased the yield of actinomycin D from 43 mg/L to 133 mg/L. scielo.br Although this study focused on actinomycin D, it underscores the vital link between central metabolism and secondary metabolite production, a principle that directly applies to enhancing this compound yields. Engineering efforts can also focus on upregulating the enzymes in the tryptophan catabolic pathway that are dedicated to synthesizing the 4-MHA chromophore, ensuring this key precursor is not a bottleneck. mdpi.comasm.org

Table 2: Illustrative Research Findings on Precursor Supply and its Effect on Actinomycin Production

| Strategy | Organism | Key Precursor(s) Manipulated | Result |

|---|---|---|---|

| Precursor-Directed Biosynthesis | Streptomyces chrysomallus | D-allo-isoleucine / D-isoleucine | Led to the synthesis of new actinomycins containing N-methylisoleucine, demonstrating the incorporation of supplied precursors. nih.gov |

| Medium Optimization | Streptomyces parvulus | D-fructose (carbon source), L-threonine (nitrogen source) | Increased actinomycin D production from 43 mg/L to 133 mg/L in a chemically defined medium. scielo.br |

Molecular Mechanism of Action: Dna Interaction and Transcriptional Inhibition

DNA Intercalation Mechanism

The primary mode of Actinomycin (B1170597) C3's interaction with DNA is intercalation, a process where the flat phenoxazone chromophore inserts itself between the stacked base pairs of the DNA double helix. msu.rurcsb.orgresearchgate.netresearchgate.net This insertion into the hydrophobic core of the DNA disrupts the normal helical structure and is the initial step in a series of events that ultimately block cellular processes like transcription. researchgate.netresearchgate.netannualreviews.org The two cyclic pentapeptide chains, which are attached to the chromophore, settle into the minor groove of the DNA helix, further stabilizing the complex and contributing to the binding specificity. gwdguser.dercsb.orgnih.gov

Preferential Binding to GC-Rich Sequences

A defining characteristic of the interaction between actinomycins and DNA is their strong preference for binding to sites rich in guanine (B1146940) (G) and cytosine (C) bases. asm.orgbeilstein-journals.org Specifically, the phenoxazone ring preferentially intercalates at 5'-GpC-3' dinucleotide sequences. nih.govpnas.orgpnas.orgnih.gov This sequence specificity has been confirmed through various methods, including DNAase I footprinting, which shows protection of all GpC sites on a DNA fragment upon actinomycin binding. nih.gov While the primary target is the GpC step, studies have also shown that actinomycins can interact strongly with other sequences, including those with G:G mismatches or even sequences devoid of the classic 5'-GC-3' site, sometimes inducing significant conformational changes to accommodate the binding. pnas.orgnih.govnih.gov The flanking sequences next to the GpC site also play a significant role in determining the binding affinity. pnas.orgpnas.org

Role of Deoxyguanosine Residues in Binding Affinity

Deoxyguanosine residues are paramount to the high-affinity binding of actinomycins to DNA. msu.runih.govpnas.org The specificity for guanine is not solely due to the intercalation of the chromophore but is critically mediated by the cyclic pentapeptide side chains. rcsb.orgpnas.org Specific and stable hydrogen bonds are formed between the amino acid residues of the pentapeptide rings and the guanine bases in the minor groove. rcsb.orgnih.gov For instance, the threonine residues within the peptide rings can form hydrogen bonds with the N3 position and the 2-amino group of guanine. nih.govpnas.org This precise molecular recognition between the peptide chains and deoxyguanosine is a key reason for the drug's preferential targeting of G-C-rich regions of DNA. nih.govpnas.org

Stoichiometry of Actinomycin-DNA Complex Formation

The stoichiometry, or the ratio of drug molecules to DNA base pairs in the complex, has been investigated through various techniques, yielding insights into the binding capacity of DNA for actinomycin. Studies involving Actinomycin C3 have indicated a limiting binding ratio where one molecule of the drug is associated with a minimum of six nucleotide pairs. nih.gov Other research on the closely related Actinomycin D has reported similar findings, with some analyses suggesting a 6:1 stoichiometry (DNA:ActD). oup.com However, the binding can be complex, and other stoichiometries have also been observed. For example, circular dichroism spectroscopy has indicated a 1:2 stoichiometry (DNA:ActD) when binding to certain DNA duplexes. oup.com Phase partition studies analyzing the complex formation between this compound and various deoxynucleotides have also been used to derive equilibrium equations for different models of complex formation, including those with one or two binding sites on the actinomycin molecule. nih.gov

| Compound | DNA Sequence/Target | Stoichiometry (DNA:Drug) | Method |

| This compound | Calf Thymus DNA | 6 nucleotide pairs : 1 | Small-Angle X-ray Scattering |

| Actinomycin D | (CGG)16 hairpin | 1 : 6 | UV-Vis Spectroscopy |

| Actinomycin D | 11-mer DNA duplex with T:T mismatch | 1 : 2 | Circular Dichroism (CD) Spectroscopy |

Impact on DNA Structure and Dynamics

The binding of this compound causes significant and dramatic alterations to the structure and dynamics of the DNA double helix. msu.ru These distortions are a direct consequence of the intercalation of the phenoxazone ring and the accommodation of the bulky pentapeptide chains in the minor groove. oup.comnih.gov Such structural changes are fundamental to the compound's ability to inhibit DNA-dependent processes. nih.gov

Induction of DNA Unwinding and Helical Deformation

Upon intercalation, this compound forces the DNA base pairs apart at the binding site, leading to a localized unwinding of the double helix. researchgate.netnih.gov This unwinding increases the vertical separation between adjacent base pairs to create the necessary space for the chromophore. researchgate.net Small-angle X-ray scattering studies have demonstrated that the binding of an this compound molecule results in a length increase of the DNA double helix by approximately 0.47 nm. nih.gov

In addition to unwinding and elongation, actinomycin binding induces a pronounced bend or kink in the DNA helix, often towards the major groove. nih.govnih.govnih.gov This bending, along with the unwinding, results in an opening and widening of the minor groove to accommodate the cyclic pentapeptide rings. oup.comnih.gov In some sequence contexts, the torsional stress from binding can be so significant that it causes a transition from a right-handed B-DNA conformation to a left-handed helix, which is characteristic of Z-DNA. oup.com

| Parameter | Observation | Consequence |

| Helical Unwinding | The twist angle between base pairs is altered. researchgate.net In some cases, a left-handed helix is generated. oup.com | Local disruption of the regular helical repeat. |

| DNA Elongation | The DNA helix is lengthened by ~0.47 nm per bound this compound molecule. nih.gov | Increased separation between base pairs at the intercalation site. |

| DNA Bending | A sharp kink is induced in the DNA helix. oup.comnih.gov | Global distortion of the DNA axis. |

| Minor Groove Dimensions | The minor groove is opened and widened. oup.comnih.gov | Accommodation of the cyclic pentapeptide side chains. |

Nucleotide Flipping Out and Conformational Changes in DNA Duplex

A particularly striking structural consequence of actinomycin binding to certain DNA sequences is the "flipping out" of nucleotides. nih.govnih.gov In this unusual interaction mode, the central Watson-Crick base pairs at a binding site can be disrupted and displaced by the intercalating chromophore, causing the bases to loop out from the helical stack. nih.govpnas.org These extruded bases are not disordered; instead, they can form specific interactions, such as perpendicular stacking with the chromophore. pnas.orgnih.gov

The binding event triggers a cascade of conformational changes throughout the DNA backbone. oup.com This includes alterations in the sugar-pucker conformation of the deoxyribose units and significant changes in the backbone torsion angles compared to standard B-DNA. nih.govoup.comoup.com These extensive distortions of the DNA duplex structure are a key feature of the stable complex formed with actinomycin and are integral to its mechanism of inhibiting the progression of enzymes like RNA polymerase along the DNA template. msu.ru

Inhibition of Nucleic Acid Synthesis

This compound is a potent inhibitor of nucleic acid synthesis, primarily by targeting the process of transcription. ncats.iochemodex.com At higher concentrations, it can also affect DNA replication. chemodex.comnih.gov

The primary mechanism by which this compound inhibits transcription is through its direct binding to the DNA template, which in turn physically obstructs the progression of RNA polymerase. ncats.iochemodex.com this compound is part of the actinomycin C complex, which reversibly binds to DNA. ncats.io This binding interferes with the synthesis of RNA by preventing the elongation of the RNA chain by RNA polymerase. ncats.iobiocrick.comresearchopenworld.com The phenoxazone ring of the actinomycin molecule intercalates between adjacent guanine-cytosine (G-C) base pairs in the DNA, while its two cyclic pentapeptide chains extend over the minor groove of the DNA helix. nih.govpharmacompass.com This stable complex effectively blocks the movement of RNA polymerase along the DNA strand, thereby halting transcription. chemodex.comnih.gov

The blockage of transcriptional elongation by this compound is a direct consequence of its intercalation into the DNA. By inserting its planar phenoxazone ring into the DNA at GpC sequences, this compound creates a physical barrier that the transcribing RNA polymerase cannot bypass. researchopenworld.comstressmarq.com This leads to the premature termination of RNA synthesis. bibliotekanauki.pl Studies have shown that the presence of actinomycin can cause RNA polymerases to stall and accumulate on the DNA template. nih.gov In highly active genes with densely packed RNA polymerases, the immobilization of one polymerase by an actinomycin molecule can inhibit the movement of the entire "transcription-train." researchopenworld.com This strong immobilization of the elongating complex is a key feature of its inhibitory action. nih.gov

Actinomycins exhibit a differential inhibitory effect on various DNA-dependent RNA polymerases, and this sensitivity can be concentration-dependent. DNA-dependent RNA polymerases are significantly more sensitive to the effects of actinomycins than DNA polymerases. nih.govpharmacompass.com While lower concentrations of actinomycin are sufficient to inhibit RNA synthesis, higher concentrations are required to inhibit DNA and protein synthesis. nih.govpharmacompass.com For instance, research on actinomycin D, a closely related compound, has shown that a concentration of 0.1 μM can maximally inhibit leptin mRNA accumulation without significantly affecting the 18S RNA content. apexbt.com This suggests that different RNA polymerases or transcription processes may have varying sensitivities to the drug. For example, nucleolar 5S ribosomal RNA synthesis is known to be particularly sensitive to actinomycin. researchopenworld.com

At concentrations higher than those required to inhibit RNA synthesis, this compound and its analogs can also inhibit DNA polymerase and induce DNA damage. chemodex.comnih.govpharmacompass.com The inhibition of DNA synthesis is generally less extensive compared to its effect on RNA synthesis. nih.govpharmacompass.com Furthermore, at these elevated concentrations, actinomycins can cause single-strand breaks in DNA. nih.govpharmacompass.com The exact mechanism for the induction of these breaks is not fully elucidated but may involve the generation of free-radical intermediates or the action of topoisomerase II. nih.govpharmacompass.com

Structure Activity Relationship Sar at the Molecular Level

Influence of Pentapeptide Ring Modifications on DNA Binding Kinetics

The pentapeptide lactone rings are crucial for the proper anchoring of the actinomycin (B1170597) molecule to the DNA duplex. semanticscholar.org Alterations within these rings, particularly substitutions of the amino acids, have profound effects on the kinetics of the DNA-drug interaction.

The "imino acid" site of the pentapeptide chains, typically occupied by proline, is a key determinant of the kinetic properties of actinomycin's interaction with DNA. nih.gov Studies involving the substitution of proline with its analogues, which vary in ring size, have provided significant insights into the SAR of these compounds. Specifically, analogs containing pipecolic acid (a six-membered ring), proline (a five-membered ring), or azetidine-2-carboxylic acid (a four-membered ring) at the 3' amino acid position have been analyzed. nih.govnih.gov

Research has shown a clear correlation between the size of the amino acid ring and the dissociation kinetics from DNA. As the ring size decreases from the six-membered pipecolic acid to the four-membered azetidine-2-carboxylic acid, the dissociation of the actinomycin analog from DNA becomes progressively slower. semanticscholar.org This indicates that smaller ring structures at this position enhance the stability of the DNA-drug complex.

Furthermore, analysis of the temperature dependence of the dissociation rate reveals that both the enthalpy and entropy of activation increase as the ring size of the 3' amino acid decreases. nih.govnih.gov This suggests that a significant conformational change in the pentapeptide rings is likely a critical step in the dissociation process. semanticscholar.org

Interestingly, while most of these analogs increase the melting temperature of DNA to a similar extent, the analog containing pipecolic acid shows a less pronounced effect, suggesting it forms a less stable complex with DNA compared to the others. semanticscholar.orgnih.govnih.gov

| Amino Acid Substitute at 3' Position | Ring Size | Effect on DNA Dissociation Rate | Impact on DNA Thermal Stability (Tm) |

|---|---|---|---|

| Pipecolic Acid | 6-membered | Faster dissociation | Smaller increase in Tm |

| Proline | 5-membered | Intermediate dissociation | Significant increase in Tm |

| Azetidine-2-carboxylic Acid | 4-membered | Slower dissociation | Significant increase in Tm |

The slow dissociation rates characteristic of actinomycins from DNA are thought to be related to the conformational flexibility of the pentapeptide rings. semanticscholar.org A key hypothesis in this regard is the role of cis-trans isomerization of the N-substituted amino acids within the rings, particularly proline. semanticscholar.orgnih.govnih.gov

Correlation Between Chromophore Substituents and DNA Binding Affinity

The phenoxazone chromophore is the intercalating part of the actinomycin molecule, inserting itself between the base pairs of the DNA double helix. msu.ru Substitutions on this ring system can significantly modulate the DNA binding affinity and, consequently, the biological activity of the compound.

The electronic properties of substituents on the chromophore play a critical role in determining the cytotoxic activity, which is linked to DNA binding. Studies on related phenoxazinone structures have shown that introducing electron-withdrawing groups, such as a nitro group, at various positions on the aromatic rings can increase cytotoxic activity. acs.orgunibas.it Conversely, the presence of electron-donating groups, like methyl groups, leads to a significant decrease in activity. acs.orgunibas.it

These findings suggest that the electronic nature of the chromophore influences its ability to effectively interact with the DNA base pairs. Electron-withdrawing groups may enhance the electrostatic interactions or the intercalating ability of the chromophore, leading to a more stable complex. The position of the substituent is also crucial, indicating that specific regions of the chromophore are more sensitive to modification than others in terms of their contribution to DNA binding. unibas.it

| Substituent Type | Example Group | Effect on Cytotoxic Activity (related to DNA binding) |

|---|---|---|

| Electron-withdrawing | Nitro (-NO2) | Increases activity |

| Electron-donating | Methyl (-CH3) | Decreases activity (10- to 100-fold) |

Modifications at the N2 and C-7 positions of the phenoxazinone ring of actinomycin D, a closely related compound, have been extensively studied to understand their impact on biochemical properties. nih.gov The amino group at the N2 position is known to be important for DNA binding. Replacing this amino group with a hydroxyl group, for instance, has been shown to drastically reduce the affinity for double-stranded DNA. nih.gov However, a variety of other modifications can be made at both the N2 and C-7 sites while preserving biological activity. nih.gov

For example, the synthesis of N2-n-alkyl and ω-amino-n-alkyl derivatives, as well as 7-alkoxy, 7-aralkoxy, and 7-(acyloxy) derivatives, has been accomplished. nih.gov Many of these analogs, particularly those with specific ω-(n-alkylamino) groups at the N2 position or O-n-alkyl or O-acyl groups at the C-7 position, retain high DNA-binding affinity and potent antitumor activity. nih.gov Specifically, introducing an amino or hydroxyl group at the C-7 position can potentially create additional hydrogen bonds with the DNA, which may help to stabilize the complex without causing significant structural changes. msu.ru These findings demonstrate that the N2 and C-7 positions are amenable to substitution, allowing for the fine-tuning of the molecule's biochemical and pharmacological properties. nih.gov

Analog Synthesis for SAR Studies

In the peptide portion, amino acids have been replaced at various positions to understand their role in DNA binding and biological modulation. researchgate.net For example, the replacement of D-valine residues in actinomycin D with other amino acids like D-threonine or D-tyrosine has been explored. researchgate.net

Modifications to the chromophore have often focused on positions 2 and 7, but have also included positions 4, 6, and 8. publisherspanel.com The synthesis of these analogs often involves multi-step chemical processes. For instance, N2-substituted derivatives can be prepared from a 2-deamino-2-chloroactinomycin D intermediate, while C-7 substituted analogs can be synthesized from a 7-hydroxyactinomycin D intermediate. nih.gov These synthetic efforts have been crucial in identifying the structural elements responsible for the biological actions of actinomycins and provide a rational basis for the design of new, potentially more effective, chemotherapeutic agents. publisherspanel.comresearchgate.net

Advanced Research Methodologies for Actinomycin C3 Studies

Spectroscopic Techniques for DNA Interaction Analysis

Spectroscopic methods are invaluable for probing the binding of Actinomycin (B1170597) C3 to DNA in solution. They offer a window into the electronic and structural changes that occur upon complex formation, providing both qualitative and quantitative data on the interaction.

UV/Vis spectroscopy is a fundamental technique used to monitor the binding of Actinomycin C3 to DNA. The interaction leads to characteristic changes in the absorption spectrum of the actinomycin chromophore. Typically, the visible absorption maximum of this compound undergoes a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity) upon intercalation into the DNA duplex. These spectral shifts are indicative of the changed electronic environment of the chromophore as it inserts between the DNA base pairs.

By systematically titrating a solution of this compound with increasing concentrations of DNA and monitoring the absorbance changes, a binding isotherm can be constructed. These isotherms, which plot the change in absorbance against the concentration of DNA, allow for the determination of key thermodynamic parameters, such as the binding constant (Kₐ), which quantifies the affinity of the drug for the DNA sequence. nih.gov Absorbance differences, often measured between a wavelength of maximal change (e.g., 427 nm) and an isosbestic point (e.g., 480 nm), are used to generate these binding curves. nih.gov

Difference spectroscopy further refines this analysis. By subtracting the spectrum of the free drug from the spectrum of the drug-DNA complex, a difference spectrum is generated. nih.gov This spectrum highlights the specific spectral changes that occur upon binding, making it easier to analyze the interaction without the large background absorbance of the free components. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon the binding of a ligand like this compound. nih.gov DNA is a chiral molecule and therefore exhibits a characteristic CD spectrum. The binding of this compound, an optically active molecule itself, induces significant changes in the DNA's CD spectrum. nih.gov

Typically, the intercalation of this compound into B-form DNA results in an induced CD spectrum characterized by a strong negative band and flanking positive bands. nih.gov For instance, the binding of actinomycin D to certain DNA sequences induces a strong negative CD maximum around 268 nm, with moderately positive maxima near 293 and 245 nm. nih.gov The magnitude and position of these induced bands provide a sensitive measure of the conformational distortions in the DNA helix caused by the drug. nih.gov

By comparing the CD spectra of different DNA sequences in the presence of this compound, researchers can infer sequence-specific conformational changes. nih.gov Difference CD spectra, obtained by subtracting the CD spectrum of the free DNA from that of the complex, are particularly useful for isolating the spectral changes associated with the binding event. nih.gov These studies have shown that the binding of actinomycins can dramatically alter the DNA structure, including in regions outside the immediate intercalation site. msu.ru

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of this compound-DNA complexes in solution at atomic resolution. Through the use of one- and two-dimensional NMR experiments, it is possible to assign the proton and other nuclei signals of both the drug and the DNA. nih.gov

The primary source of structural information in NMR is the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons that are close to each other (typically < 5 Å). By identifying numerous intermolecular NOEs between the protons of the this compound molecule (specifically its pentapeptide rings) and the protons of the DNA (in the minor groove), a detailed picture of the binding orientation and the specific contacts can be built. pnas.organnualreviews.org For example, NOEs can be observed between the L-threonine and L-methylvaline residues of the pentapeptide rings and the H1' protons of the DNA backbone. pnas.org

NMR studies have been instrumental in confirming the intercalation of the phenoxazone chromophore at GpC sequences and have revealed detailed conformational features of the complex. nih.govannualreviews.org This includes the observation that the pentapeptide lactone rings reside in the minor groove of the DNA, making specific hydrogen bonding and van der Waals contacts. annualreviews.org Furthermore, NMR has shown that the DNA helix can be significantly distorted to accommodate the bulky peptide groups. annualreviews.org In some cases, NMR studies have even revealed unusual binding modes where the drug displaces a base pair, causing the nucleotides to loop out. nih.gov

Stopped-flow kinetic studies provide insights into the mechanism and rates of the association and dissociation of this compound with DNA. This technique allows for the rapid mixing of the drug and DNA solutions, enabling the observation of the binding process on a millisecond timescale. The reaction is monitored by a change in an optical signal, typically absorbance or fluorescence.

Kinetic studies of actinomycin D, a closely related analogue, have revealed a multi-step binding process. nih.gov The association of actinomycins with DNA can be deconvoluted into multiple rate processes, some of which are dependent on the DNA concentration, while others are not. nih.gov The initial, rapid, concentration-dependent step is often attributed to the external electrostatic binding of the drug to the DNA helix. This is followed by slower, first-order processes that are thought to represent the insertion of the chromophore and subsequent conformational rearrangements of both the drug and the DNA. annualreviews.org

Studies on this compound and other analogs have shown that the dissociation kinetics are particularly sensitive to the structure of the pentapeptide rings. semanticscholar.orgnih.gov The slow dissociation rates are a hallmark of actinomycins and are believed to be related to conformational changes within the cyclic peptides, possibly involving cis-trans isomerization of proline residues, which are required for the drug to be released from the DNA. semanticscholar.orgnih.gov

Table 1: Comparison of Kinetic Parameters for Actinomycin Analogs

| Analog | Dissociation Half-Life (t½) at 25°C (seconds) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

|---|---|---|---|

| Actinomycin D (proline) | 1400 | 24.3 | +10.3 |

| Azetomycin II (azetidine-2-carboxylic acid) | 350 | 27.9 | +23.4 |

| Actinomycin Pip2 (pipecolic acid) | 2800 | 20.8 | -2.1 |

Structural Biology Approaches

While spectroscopic methods provide a wealth of information on the solution-state interactions, structural biology techniques, particularly X-ray crystallography, offer a static, high-resolution snapshot of the this compound-DNA complex.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic coordinates of molecules, including complex biomolecular assemblies like drug-DNA complexes. To achieve this, a single crystal of the this compound-DNA complex is grown and then diffracted with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built and refined.

Crystallographic studies of actinomycin D complexed with various DNA oligonucleotides have provided seminal insights into its binding mode. oup.com These studies have visually confirmed the intercalation of the phenoxazone chromophore between G-C base pairs. pnas.org The two cyclic pentapeptide rings are positioned in the minor groove, making specific hydrogen bonds with the guanine (B1146940) residues, which explains the GpC sequence preference. oup.com

Small-angle X-ray scattering (SAXS) studies on solutions of calf thymus DNA complexed with this compound have also provided valuable structural information. These studies revealed a decrease in the cross-section radii of gyration of the DNA upon binding and an increase in the length of the DNA double helix by approximately 0.47 nm per bound actinomycin molecule. nih.gov These findings are consistent with the intercalation model. However, the experimentally observed decrease in the cross-section radius was not fully explained by the prevailing intercalation models of the time, suggesting that the binding of the drug induces more complex conformational changes in the DNA than simple elongation and unwinding. nih.gov

Table 2: Structural Parameters from Small-Angle X-ray Scattering of this compound-DNA Complex

| Parameter | Value |

|---|---|

| Cross-section radius of gyration (Rc) of complex | 0.805 ± 0.015 nm |

| Second cross-section radius of gyration (Rc2) of complex | 0.76 ± 0.015 nm |

| Length increase of DNA helix per bound drug molecule | 0.47 ± 0.03 nm |

Small-Angle X-ray Scattering (SAXS) for Solution Structures

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size and shape of macromolecules in solution, providing insights into their structural characteristics without the need for crystallization. Studies employing SAXS have been instrumental in characterizing the solution structure of DNA and its complexes with this compound.

In a notable study, SAXS was applied to solutions of calf thymus DNA both in its free form and when complexed with varying amounts of this compound. nih.govbiosino.org The analysis of free DNA in a phosphate-saline buffer (pH 6.9, I=0.2) yielded two cross-section radii of gyration, R-c1 = 0.875 ± 0.015 nm and R-c2 = 0.81 ± 0.02 nm, with a mass per unit length (M/l) of 1906 ± 43 daltons/nm. nih.govbiosino.org

Upon complexation with this compound, significant structural changes were observed. The investigation revealed a decrease in the cross-section radii of gyration compared to free DNA. nih.govbiosino.org By extrapolating the results to a limiting binding ratio where one this compound molecule is associated with a minimum of six nucleotide pairs, the radii of gyration for the complex were determined to be (R-c1)b = 0.805 ± 0.015 nm and (R-c2)b = 0.76 ± 0.015 nm. nih.govbiosino.org Furthermore, the study noted a relatively low increase in the mass per unit length upon this compound binding, which was interpreted as an increase in the length of the DNA double helix by 0.47 ± 0.03 nm per bound drug molecule. nih.govbiosino.org These findings suggest that the binding of this compound induces a conformational change in the DNA, leading to a more compact cross-section and an elongated helix. nih.govbiosino.org The experimental data, however, was not fully consistent with the theoretical intercalation model proposed by Sobell and Jain at the time, particularly in explaining the observed decrease in the cross-section radius of gyration (R-c2). nih.gov

| Parameter | Free DNA | DNA-Actinomycin C3 Complex (Limiting Binding Ratio) | Interpretation |

|---|---|---|---|

| Cross-Section Radius of Gyration 1 (R-c1) | 0.875 ± 0.015 nm | 0.805 ± 0.015 nm | Decrease in radial dimension of the DNA core and shell. |

| Cross-Section Radius of Gyration 2 (R-c2) | 0.81 ± 0.02 nm | 0.76 ± 0.015 nm | Decrease in radial dimension of the DNA core and shell. |

| Mass per Unit Length (M/l) | 1906 ± 43 daltons/nm | Slight increase | Interpreted as a length increase of the DNA helix. |

| Calculated Length Increase per Bound Molecule | N/A | 0.47 ± 0.03 nm | Elongation of the DNA double helix upon intercalation. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the intricate interactions between small molecules and biological macromolecules at an atomic level. These methods provide detailed insights into the dynamics, energetics, and structural consequences of drug-DNA binding.

Molecular Dynamics (MD) Simulations of DNA-Actinomycin Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For DNA-drug complexes, MD simulations can reveal dynamic behavior and conformational changes that are not accessible through static experimental structures.

While specific MD studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on the closely related Actinomycin D provides a clear framework for the application of this methodology. msu.ru MD simulations of Actinomycin D-DNA complexes have shown that the phenoxazine (B87303) chromophore intercalates between guanine-cytosine base pairs, while the two cyclic pentapeptide chains settle into the DNA minor groove, stabilizing the entire structure. msu.runih.gov These simulations, often run for nanosecond trajectories, confirm the stability of the DNA-antibiotic complex. msu.ru They also reveal subtle structural details, such as a slight bend in the DNA at the intercalation site and deviations from parallel arrangement of the nucleotides where the phenoxazine ring is inserted. msu.ru The introduction of an intercalator like an actinomycin affects the atomic fluctuations of the DNA's phosphate, sugar, and base components and can alter the backbone conformation. tandfonline.com

Free Energy Calculations of Complexation

Free energy calculations are a critical component of computational chemistry, providing quantitative estimates of the binding affinity between a ligand and its target. These calculations help in understanding the driving forces behind complex formation and can be used to predict the binding efficiency of different drug analogs.

Studies on actinomycin and its derivatives have utilized methods like thermodynamic integration to calculate the free energy of complexation with DNA. msu.ru For instance, molecular dynamics simulations were used to compute the deformation free energy for the binding of Actinomycin D and its analogs to DNA fragments. msu.ruresearchgate.net These calculations aim to evaluate how modifications to the actinomycin structure, such as substitutions on the phenoxazine ring, affect binding efficiency. msu.ru Spectroscopic methods have estimated the minimal interaction energy of an Actinomycin D-DNA fragment complex to be approximately 3.7 kcal/mol. msu.ru Other molecular dynamics studies have yielded free energy of interaction estimates in the range of 200–500 kJ/mol. msu.ru In silico screening using docking experiments for Actinomycin D with a DNA octamer yielded a calculated free energy of binding of -10.37 kcal/mol. arkat-usa.org These values, while pertaining to Actinomycin D, highlight the quantitative insights that can be gained into the thermodynamics of the actinomycin-DNA interaction.

| Methodology | Reported Value | Source |

|---|---|---|

| Spectroscopy (Minimal Interaction Energy) | ~3.7 kcal/mol | msu.ru |

| Molecular Dynamics (Thermodynamic Integration) | ~200–500 kJ/mol | msu.ru |

| Molecular Docking (Calculated ΔG) | -10.37 kcal/mol | arkat-usa.org |

Mass Spectrometry for Characterization and Interaction Studies

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the characterization of compounds and for studying non-covalent interactions between molecules, such as those between drugs and DNA.

Ion Spray Mass Spectrometry for Non-Covalent Interactions

Ion spray, a soft ionization technique also known as electrospray ionization (ESI), is particularly well-suited for studying non-covalent complexes because it can transfer these assemblies from solution to the gas phase without disrupting the weak interactions that hold them together. nih.govcore.ac.uk

This method has been successfully used to observe the non-covalent binding of Actinomycin D to single-stranded DNA (ssDNA). nih.gov In these studies, the interactions between the drug and various non-self-complementary oligodeoxynucleotides were investigated. The experiments demonstrated that the non-covalent Actinomycin D/ssDNA complexes could be readily detected and that their presence was pH-dependent, disappearing at low pH. nih.gov Furthermore, ion spray mass spectrometry was able to demonstrate differential binding affinities, for example, between ssDNA sequences with and without specific G-C base sequences. nih.gov The gentle nature of ESI-MS makes it a valuable tool for probing the stoichiometry and relative binding affinities of drug-DNA complexes. nih.govacs.org

Tandem Mass Spectrometry for Complex Validation

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected precursor ion. This technique provides structural information and is used to validate the identity and nature of molecular complexes.

MS/MS has been employed to provide additional support for the non-covalent nature of the binding in actinomycin/ssDNA complexes. nih.gov By isolating the ion corresponding to the complex and subjecting it to collision-induced dissociation (CID), the components can be separated, confirming the non-covalent association. nih.govresearchgate.net Recent studies have also utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and characterize degradation impurities of actinomycin compounds, including this compound, from injections. nih.gov The fragmentation behavior of the parent drug and its impurities in the MS² spectra allows for the structural elucidation of these related compounds. nih.gov This demonstrates the power of tandem mass spectrometry not only in validating the primary drug-DNA complex but also in identifying and characterizing structurally similar variants and degradation products. nih.gov

Cellular and Biochemical Assays for Molecular Mechanisms

DNA Repair Pathway Analysis

The interaction of this compound with DNA suggests a potential interplay with DNA repair mechanisms. Studies on actinomycins have shown that they can cause genotoxic damage, making cells with deficient DNA repair pathways more susceptible to their effects. gwdguser.de For example, E. coli strains with mutations in DNA repair pathway genes are more sensitive to the lethal effects of actinomycins. gwdguser.de This suggests that functional DNA repair pathways may protect cells from actinomycin-induced damage. gwdguser.de

Cell Cycle Analysis (Molecular Markers)

This compound, like other actinomycins, can significantly impact the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment. biorxiv.orgacs.org

Studies on actinomycin D have shown that it can induce a G1-phase arrest in various cell types. biorxiv.orgselleckchem.com This is often accompanied by a reduction in the proportion of cells in the S phase. biorxiv.org The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins. Western blot analysis has revealed that actinomycin treatment can lead to a decrease in the levels of several cell cycle markers, including:

Cyclin D2 biorxiv.org

Cyclin E1 biorxiv.org

Cyclin A2 biorxiv.org

Chromatin licensing and DNA replication factor 1 (CDT1) biorxiv.org

Proliferating cell nuclear antigen (PCNA) selleckchem.com

Conversely, the expression of proteins involved in cell cycle arrest, such as the extracellular signal-regulated kinases (Erk), may be increased. selleckchem.com

| Molecular Marker | Effect of Actinomycin Treatment | Reference |

|---|---|---|

| Cyclin D2 | Reduced | biorxiv.org |

| Cyclin E1 | Reduced | biorxiv.org |

| Cyclin A2 | Reduced | biorxiv.org |

| CDT1 | Reduced | biorxiv.org |

| PCNA | Suppressed | selleckchem.com |

| Erk (phosphorylated) | Increased | selleckchem.com |

Apoptosis Pathway Component Analysis (e.g., Caspase Activation, p53 pathway)

This compound is a potent inducer of apoptosis, or programmed cell death. nih.gov The apoptotic process initiated by actinomycins can be analyzed by examining key components of the apoptosis pathway.

A central event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Actinomycin treatment has been shown to lead to the cleavage and activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3 and caspase-7. biorxiv.orgacs.orgmdpi.com Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. biorxiv.orgmdpi.com

The involvement of the mitochondrial pathway in actinomycin-induced apoptosis is well-documented. mdpi.com This is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. mdpi.com

The tumor suppressor protein p53 can play a role in actinomycin-induced apoptosis, but the process is not always p53-dependent. glpbio.commdpi.com In some cell lines, actinomycins can induce apoptosis irrespective of p53 status. glpbio.comacs.org Analysis of the p53 pathway often involves examining the expression levels of p53 and its downstream targets, such as p21. acs.org

| Apoptosis Pathway Component | Effect of Actinomycin Treatment | Reference |

|---|---|---|

| Cleaved Caspase-9 | Increased | acs.orgmdpi.com |

| Cleaved Caspase-3 | Increased | biorxiv.orgacs.orgmdpi.com |

| Cleaved Caspase-7 | Increased | biorxiv.org |

| Cleaved PARP | Increased | biorxiv.orgmdpi.com |

| Cytochrome c release | Increased | mdpi.com |

| p53 | Variable, can be induced | acs.org |

| p21 | Variable, can be induced | acs.org |

Bacterial Cytological Profiling (BCP) for Cellular Pathway Identification

Bacterial cytological profiling (BCP) is a powerful technique that uses fluorescence microscopy to visualize the effects of antibacterial compounds on bacterial cell morphology. nih.govnih.gov This method can rapidly identify the cellular pathways targeted by antibiotics. nih.gov

When applied to actinomycins, BCP reveals distinct cytological profiles. For example, in Escherichia coli, treatment with actinomycin D, a close analog of this compound, results in a unique profile that distinguishes it from inhibitors of other cellular pathways. nih.govnih.gov Similarly, in Acinetobacter baumannii, the transcription inhibitor rifampin produces a cytological profile characterized by diffuse DNA staining, which is similar to the profile observed with actinomycin D in E. coli. nih.gov This demonstrates the utility of BCP in classifying compounds based on their mechanism of action, even across different bacterial species.

The ability of BCP to discriminate between compounds that target different cellular processes makes it a valuable tool for screening new compounds and for elucidating the mechanism of action of known compounds like this compound in a bacterial context. nih.gov

Multi-Omics Analysis (Proteomics, Metabolomics)

Multi-omics approaches, which integrate data from different "omics" fields such as proteomics (the study of proteins) and metabolomics (the study of metabolites), provide a comprehensive view of the cellular response to a compound like this compound. escholarship.orgresearchgate.net

In studies on the effects of actinomycin D on bacteria like Staphylococcus aureus, combined proteomics and metabolomics analyses have revealed widespread changes in cellular metabolism. mdpi.comnih.govnih.gov These studies have identified a significant number of differentially expressed proteins and metabolites in response to actinomycin treatment. mdpi.comnih.gov

Key findings from such multi-omics analyses include:

Alterations in Amino Acid Metabolism: Significant changes have been observed in pathways related to the metabolism of amino acids such as glycine, serine, threonine, valine, leucine, and isoleucine. mdpi.com

Impact on Central Carbon Metabolism: The tricarboxylic acid (TCA) cycle is another key pathway affected by actinomycin treatment. mdpi.com

Disruption of Cell Wall Synthesis: Proteomics data has shown the downregulation of proteins involved in cell wall synthesis. mdpi.com

Perturbation of Purine (B94841) Metabolism: Both proteomics and metabolomics have indicated changes in the purine biosynthetic pathway. mdpi.com

By mapping these changes to metabolic pathways, researchers can gain a deeper understanding of the molecular mechanisms underlying the antibacterial activity of actinomycins. mdpi.comnih.gov

| Affected Cellular Process | Omics-Based Findings | Reference |

|---|---|---|

| Amino Acid Metabolism | Alterations in glycine, serine, threonine, valine, leucine, and isoleucine metabolism | mdpi.com |

| Central Carbon Metabolism | Perturbation of the TCA cycle | mdpi.com |

| Cell Wall Synthesis | Downregulation of related proteins | mdpi.com |

| Purine Metabolism | Changes in protein and metabolite levels | mdpi.com |

Cellular and Subcellular Effects Molecular Pathways

Molecular Mechanisms of Transcriptional Regulation Perturbation

Actinomycin (B1170597) C3 disrupts transcriptional regulation primarily by intercalating into DNA, with a preference for G-C rich regions. mdpi.com This binding interferes with the progression of RNA polymerase along the DNA template, effectively halting transcription. ncats.io Specifically, it binds to a pre-melted DNA conformation within the transcriptional complex, preventing the elongation of the RNA chain. frontiersin.org This inhibition affects all three types of RNA polymerases, but RNA polymerase I, responsible for transcribing ribosomal RNA (rRNA), is particularly sensitive. researchgate.net Even at low concentrations, Actinomycin C3 can preferentially inhibit the production of rRNA. mdpi.com

The inhibition of DNA-dependent RNA synthesis is a direct consequence of this binding. sci-hub.se By preventing the synthesis of new messenger RNA (mRNA), this compound leads to the breakdown of polysomes, the cellular machinery for protein synthesis, into individual ribosomes. sci-hub.se This disruption of the flow of genetic information from DNA to RNA is a cornerstone of its cytotoxic activity.

Induction of Nucleolar Stress and Ribosome Biogenesis Inhibition

The nucleolus is the primary site of ribosome biogenesis, a process that is highly sensitive to this compound. By preferentially inhibiting rRNA synthesis, a critical component of ribosomes, this compound induces a state known as nucleolar stress. mdpi.comresearchgate.net This stress is characterized by significant changes in nucleolar structure, including shrinkage and the segregation of its components. mdpi.complos.org

Inhibition of rRNA synthesis disrupts the delicate balance of ribosomal components, leading to an accumulation of free ribosomal proteins. elifesciences.org This perturbation in ribosome biogenesis is a key signal for cellular stress response pathways. The disruption of this fundamental process underlines the potent and pleiotropic effects of this compound on cell function and survival. mdpi.comnih.gov

Molecular Basis of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase. selleckchem.comglpbio.comnih.gov This arrest is a direct consequence of the inhibition of rRNA synthesis and the subsequent induction of nucleolar stress. A sufficient complement of ribosomes is essential for cells to progress through the G1 phase and enter the S phase of the cell cycle. nih.gov By hindering ribosome biogenesis, this compound prevents cells from reaching this critical checkpoint, thereby halting proliferation. nih.gov

Studies have shown that treatment with this compound leads to a decrease in the expression of proteins crucial for G1 to S phase transition, such as proliferating cell nuclear antigen (PCNA). selleckchem.com Conversely, the expression of proteins involved in cell cycle arrest, like extracellular signal-regulated kinases (Erk), may be increased. selleckchem.com In some cell types, this compound can also induce a G2/M phase arrest by decreasing the expression of M-phase related proteins like CdC2, CdC25A, and Cyclin B1. researchgate.net

Intrinsic Apoptosis Pathway Activation

This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the activation of the intrinsic pathway. bio-techne.comoncotarget.com This pathway is initiated by cellular stress signals, such as those generated by the inhibition of transcription and nucleolar stress. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytoplasm. dovepress.com

The release of cytochrome c is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). google.com this compound can modulate the expression of these proteins, shifting the balance towards apoptosis. researchgate.netnih.gov For instance, it has been observed to mediate the expression of Bax and Bcl-2. researchgate.net

Role of Caspase Activation

Following the release of cytochrome c, a cascade of enzymes called caspases is activated. Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms a complex known as the apoptosome, which activates the initiator caspase-9. nih.govscienceopen.com Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3. scienceopen.comashpublications.org

Caspase-3 is a critical executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. pnas.orgnih.gov The activation of caspase-3 is a hallmark of this compound-induced apoptosis. researchgate.net Inhibition of caspase activity has been shown to rescue cells from this compound-induced death, highlighting the central role of this enzymatic cascade. researchgate.net

Involvement of p53 and Downstream Genes

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including that induced by this compound. Nucleolar stress, triggered by the inhibition of ribosome biogenesis, is a potent activator of p53. researchgate.netnih.gov Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2. researchgate.net However, upon nucleolar stress, ribosomal proteins can bind to MDM2, inhibiting its function and leading to the stabilization and accumulation of p53. researchgate.netresearchgate.net

Activated p53 then acts as a transcription factor, inducing the expression of a variety of target genes that promote cell cycle arrest and apoptosis. oncotarget.com A key downstream target of p53 is the gene p21, which encodes a potent inhibitor of cyclin-dependent kinases, thereby contributing to cell cycle arrest. researchgate.netresearchgate.net Furthermore, p53 can induce the expression of pro-apoptotic genes like PUMA and Bax, directly linking the p53 pathway to the intrinsic apoptotic machinery. researchgate.net Studies have shown that this compound treatment leads to an increase in the levels of total and phosphorylated p53. researchgate.net

Molecular Mechanisms of Resistance in Biological Systems

The development of resistance to antimicrobial agents like this compound is a significant challenge. One of the primary mechanisms of resistance is altered cell permeability, which prevents the drug from reaching its intracellular target. nih.gov In some resistant bacterial strains, this is due to changes in the cell wall that reduce the uptake of the compound. nih.gov

Another major mechanism of resistance is the active efflux of the drug from the cell. researchgate.net This is mediated by efflux pumps, which are membrane proteins that recognize and actively transport a wide range of compounds out of the cell, thereby lowering the intracellular concentration of the drug to sub-lethal levels. The P-glycoprotein (P-gp) is a well-known example of an efflux pump that can confer resistance to various drugs, including actinomycins.

Target modification is another potential, though less commonly cited for this compound, mechanism of resistance. researchgate.net This would involve mutations in the DNA sequence that reduce the binding affinity of the drug. However, given the fundamental nature of the DNA structure targeted by this compound, significant resistance through this mechanism is less likely.

Future Research Directions

Elucidating Novel Actinomycin (B1170597) C3 Interaction Sites on DNA and RNA

While the interaction of actinomycins with GC-rich regions of DNA is a well-established principle, future research will focus on identifying and characterizing novel interaction sites for Actinomycin C3 on both DNA and RNA. Early studies using small-angle X-ray scattering on calf thymus DNA complexed with this compound revealed a decrease in the cross-section radii of gyration and a relatively low increase in the mass per unit length upon binding. nih.gov This suggests a conformational change in the DNA structure beyond simple intercalation. nih.gov

Further investigations have shown that actinomycins can bind to sequences other than the canonical GpC step. For instance, studies with Actinomycin D, a closely related analog, have demonstrated binding to various deoxyribodinucleotides containing guanine (B1146940), with a preference for G-C sequences. pnas.org The dissociation of a DNA-Actinomycin C3 complex has been characterized by multiple time-constants, implying the existence of different types of binding sites on the DNA molecule. pnas.org More recent research has uncovered that Actinomycin D can bind to d(AACCAXYG) sequence motifs, with the 3'-terminal guanine being crucial for strong binding. nih.gov These findings suggest that this compound may also possess a broader range of DNA binding sites than previously thought.

The potential for this compound to interact with RNA is a particularly compelling area for future exploration. While actinomycins are generally known to bind poorly to RNA, the structural diversity among actinomycin analogs warrants a closer look at the RNA-binding potential of this compound. pnas.org Understanding these novel interactions could reveal new mechanisms of action and therapeutic applications.

Designing Advanced this compound Analogs with Tailored Molecular Specificity

The development of advanced this compound analogs with tailored molecular specificity is a key area for future research, aiming to enhance therapeutic efficacy while minimizing toxicity. This compound is part of the actinomycin C mixture, which also includes C1 (D) and C2. asm.orgresearchgate.net These variants differ in their peptide lactone rings, with Actinomycin C2 and C3 containing D-allo-isoleucine in place of one or both D-valine residues found in Actinomycin C1. asm.orgresearchgate.net This natural variation provides a foundation for the rational design of new analogs.

The core strategy involves modifying the pentapeptide chains to alter DNA binding affinity and sequence specificity. aminer.org For example, the incorporation of proline analogs like piperidine-2-carboxylic acid and azetidine-2-carboxylic acid has been shown to be possible in other actinomycins. semanticscholar.org Similarly, creating novel analogs by introducing different substituents on the piperazine (B1678402) amide fragment is a promising approach. rsc.org The goal is to create molecules that can target specific DNA sequences, potentially those unique to cancer cells, thereby reducing off-target effects. nih.govmsu.ru

Molecular docking studies and molecular dynamics simulations will be instrumental in predicting the binding affinities and conformational changes of these new analogs. rsc.orgmsu.ru By understanding the structure-activity relationships, researchers can design compounds with improved pharmacological profiles.

Mechanistic Studies of this compound in Specific Biological Processes beyond Transcription

The primary mechanism of action for actinomycins is the inhibition of transcription by intercalating into DNA. mdpi.comrcsb.org However, there is growing interest in exploring the effects of this compound on other biological processes. The ability of actinomycins to induce changes in DNA structure, including the formation of bends and even a left-handed Z-DNA conformation, suggests that their influence may extend beyond simply blocking RNA polymerase. msu.runih.gov